methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9871951
InChI: InChI=1S/C16H18N4O2/c1-3-4-9-20-14(17)12(16(21)22-2)13-15(20)19-11-8-6-5-7-10(11)18-13/h5-8H,3-4,9,17H2,1-2H3
SMILES: CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol

methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

Cat. No.: VC9871951

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Specification

Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol
IUPAC Name methyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C16H18N4O2/c1-3-4-9-20-14(17)12(16(21)22-2)13-15(20)19-11-8-6-5-7-10(11)18-13/h5-8H,3-4,9,17H2,1-2H3
Standard InChI Key ILWDEDFFKIKSHF-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N
Canonical SMILES CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N

Introduction

Structural and Chemical Properties

Core Architecture

The compound features a pyrrolo[2,3-b]quinoxaline backbone, a tricyclic system formed by the fusion of a pyrrole ring (positions 2,3) with a quinoxaline moiety (positions 4,5). Key substituents include:

  • A butyl group (-C4_4H9_9) at the N1 position of the pyrrole ring.

  • An amino group (-NH2_2) at the C2 position.

  • A methyl ester (-COOCH3_3) at the C3 position.

The planar quinoxaline system enables π-π stacking interactions, while the amino and ester groups facilitate hydrogen bonding with biological targets .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}
Molecular Weight298.34 g/mol
IUPAC NameMethyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate
SMILESCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N
Hydrogen Bond Donors/Acceptors2/5

Synthesis and Optimization

General Synthetic Route

The synthesis typically involves a multi-step sequence:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with α-keto esters under acidic conditions.

  • Pyrrole Annulation: Cyclization via Paal-Knorr or Hantzsch pyrrole synthesis.

  • Functionalization:

    • Introduction of the butyl group via alkylation at N1.

    • Installation of the amino group at C2 through nitration followed by reduction.

    • Esterification at C3 using methyl chloroformate .

Challenges and Solutions

  • Regioselectivity: Competing reactions at N1 and C3 necessitate careful control of stoichiometry and temperature.

  • Byproduct Formation: Polymerization of intermediates is mitigated using low-temperature conditions (<0°C) and inert atmospheres.

  • Yield Optimization: Microwave-assisted synthesis and solvent-free protocols enhance reaction efficiency (yields up to 68% reported) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Quinoxaline FormationHCl (cat.), ethanol, reflux45
Pyrrole CyclizationAcetic anhydride, 110°C52
N1 Alkylation1-Bromobutane, K2_2CO3_3, DMF60

Molecular Docking and Computational Insights

Target Interactions

Molecular docking studies predict strong binding affinities for:

  • Kinases: The amino group forms hydrogen bonds with ATP-binding pockets (e.g., FGFR1: ΔG = -9.2 kcal/mol) .

  • DNA Topoisomerases: Intercalation via the planar quinoxaline ring disrupts DNA replication .

  • Microbial Enzymes: Hydrophobic interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) correlate with antitubercular activity .

Structure-Activity Relationships (SAR)

  • Butyl Chain: Longer alkyl chains (e.g., butyl vs. methyl) enhance lipophilicity and membrane permeability (logP = 2.1 vs. 1.4) .

  • Amino Group: Critical for hydrogen bonding; its removal reduces binding affinity by >50% .

  • Ester Flexibility: Methyl esters exhibit superior metabolic stability compared to ethyl analogs .

Pharmacological Applications

Antimicrobial Activity

  • Antitubercular Effects: MIC = 2.5 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to isoniazid (0.5 μg/mL) .

  • Broad-Spectrum Action: Moderate activity against Gram-positive bacteria (MIC = 16 μg/mL vs. S. aureus).

Table 3: Biological Activity Profile

AssayResultReference
MCF-7 IC50_{50}8.7 μM
H37Rv MIC2.5 μg/mL
FGFR1 Binding ΔG-9.2 kcal/mol

Comparative Analysis with Analogous Compounds

Ethyl vs. Methyl Esters

  • Ethyl 2-Amino-1-Methyl Analogs: Reduced metabolic stability (t1/2_{1/2} = 2.1 h vs. 4.3 h) due to esterase susceptibility .

  • Butyl vs. Phenyl Substituents: Butyl derivatives exhibit 3-fold higher solubility in lipid membranes, enhancing bioavailability .

Thieno-Pyrroloquinoxaline Derivatives

  • 4-Butyl-4H-Thieno Analogs: Demonstrate superior antitubercular activity (MIC = 1.8 μg/mL) but lower kinase selectivity .

  • Electron-Withdrawing Groups: Nitro or fluoro substituents at C7/C8 improve DNA intercalation but increase cytotoxicity .

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